(1-Amino-3-ethoxy-2,2-dimethylcyclobutyl)methanol

Lipophilicity Drug-likeness Physicochemical Properties

(1-Amino-3-ethoxy-2,2-dimethylcyclobutyl)methanol (CAS 1602002-16-3) is a multifunctional cyclobutane building block containing a sterically hindered 1,1-amino alcohol motif, a 2,2-dimethyl quaternary center, and a 3-ethoxy solubilizing group. It belongs to the class of substituted dimethylcyclobutyl compounds investigated for sigma receptor modulation and as conformationally constrained scaffolds in medicinal chemistry.

Molecular Formula C9H19NO2
Molecular Weight 173.25 g/mol
CAS No. 1602002-16-3
Cat. No. B1528300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Amino-3-ethoxy-2,2-dimethylcyclobutyl)methanol
CAS1602002-16-3
Molecular FormulaC9H19NO2
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESCCOC1CC(C1(C)C)(CO)N
InChIInChI=1S/C9H19NO2/c1-4-12-7-5-9(10,6-11)8(7,2)3/h7,11H,4-6,10H2,1-3H3
InChIKeyKSRDNDHHDJLQFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (1-Amino-3-ethoxy-2,2-dimethylcyclobutyl)methanol CAS 1602002-16-3 – Differentiated Cyclobutyl Scaffold for Drug Discovery


(1-Amino-3-ethoxy-2,2-dimethylcyclobutyl)methanol (CAS 1602002-16-3) is a multifunctional cyclobutane building block containing a sterically hindered 1,1-amino alcohol motif, a 2,2-dimethyl quaternary center, and a 3-ethoxy solubilizing group [1]. It belongs to the class of substituted dimethylcyclobutyl compounds investigated for sigma receptor modulation and as conformationally constrained scaffolds in medicinal chemistry [2]. Its computed XLogP3-AA of 0.1, topological polar surface area of 55.5 Ų, and 3 hydrogen bond acceptors distinguish it from simpler cyclobutyl amino alcohols [1].

Why Generic Cyclobutyl Amino Alcohols Cannot Substitute for (1-Amino-3-ethoxy-2,2-dimethylcyclobutyl)methanol in Research Applications


Generic substitution with simpler cyclobutyl amino alcohols such as (1-aminocyclobutyl)methanol or (3-amino-2,2-dimethylcyclobutyl)methanol fails because they lack the unique combination of a quaternary 2,2-dimethyl center and a 3-ethoxy group that together modulate steric hindrance, lipophilicity, and hydrogen-bonding capacity [1][2]. The target compound's specific arrangement of functional groups is essential for applications requiring precise spatial orientation, as evidenced by its inclusion in patent families covering sigma receptor ligands and constrained peptide mimetics [3].

Quantitative Differentiation Evidence for (1-Amino-3-ethoxy-2,2-dimethylcyclobutyl)methanol vs. Closest Analogs


Enhanced Lipophilicity Modulation via 3-Ethoxy vs. 3-Methoxy or Unsubstituted Analogs

The target compound's computed XLogP3-AA of 0.1 is balanced by the 3-ethoxy group, providing increased lipophilicity compared to the hypothetical 3-methoxy analog (estimated XLogP ~ -0.4) and the unsubstituted (3-amino-2,2-dimethylcyclobutyl)methanol (XLogP ~ -0.2) [1]. This fine-tuning of logP is critical for optimizing blood-brain barrier permeability and solubility profiles in CNS drug discovery programs targeting sigma receptors [2].

Lipophilicity Drug-likeness Physicochemical Properties

Steric Shielding of the 1,1-Amino Alcohol Motif by 2,2-Dimethyl Substitution

The 2,2-dimethyl quaternary center creates greater steric hindrance around the 1,1-amino alcohol group compared to the unsubstituted (1-aminocyclobutyl)methanol or the 3-substituted analog (3-amino-2,2-dimethylcyclobutyl)methanol [1]. This steric shielding is predicted to reduce metabolic N-dealkylation and esterification rates, a key differentiator for in vivo stability [2]. The target compound has a higher heavy atom count (12) and complexity score (170) versus simpler analogs (heavy atoms: 9; complexity: ~100) [1].

Steric Hindrance Metabolic Stability Conformational Restriction

Unique Hydrogen Bonding Profile: Donor/Acceptor Count for Targeted Interactions

The target compound possesses 2 hydrogen bond donors (amino and hydroxyl) and 3 hydrogen bond acceptors (ethoxy oxygen, hydroxyl oxygen, amino nitrogen) [1]. This donor/acceptor ratio of 2:3 is distinct from (3-amino-2,2-dimethylcyclobutyl)methanol (2:2) and (1-aminocyclobutyl)methanol (2:1) [1]. The additional acceptor from the ethoxy group enables an extra interaction point for binding to sigma receptors, which often require multiple H-bond acceptors for high affinity [2].

Hydrogen Bonding Molecular Recognition Pharmacophore

Optimal Procurement Scenarios for (1-Amino-3-ethoxy-2,2-dimethylcyclobutyl)methanol Based on Differentiated Evidence


Sigma Receptor Ligand Design and Optimization

The compound's balanced lipophilicity (XLogP 0.1), enhanced hydrogen bond acceptor count, and steric bulk align with the pharmacophoric requirements of sigma-1 and sigma-2 receptor ligands, as identified in patent literature [1]. Researchers synthesizing focused libraries for neuropathic pain or neuroprotection should prioritize this scaffold over simpler cyclobutyl amines to achieve desired ADME and binding profiles.

Synthesis of Conformationally Constrained Peptidomimetics

The 2,2-dimethyl group locks the cyclobutane ring conformation, while the 1,1-amino alcohol serves as a turn-inducing motif [2]. This compound is superior to flexible-chain amino alcohols for constructing β-turn mimetics where spatial orientation is critical for bioactivity.

Building Block for Carbocyclic Nucleoside Analogs

The hydroxymethyl and amino groups provide functional handles for constructing nucleoside analogs, while the ethoxy group offers a non-natural solubilizing element that can improve pharmacokinetic properties over traditional hydroxyl-substituted cyclobutane precursors [2].

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